

FIIN-3 Application Notes and Protocols for Cancer Cell Lines

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Compound of Interest

Compound Name: FIIN-3

Cat. No.: B611983

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Introduction

FIIN-3 is a potent, selective, and irreversible next-generation covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and the Epidermal Growth Factor Receptor (EGFR).^{[1][2]} Its unique dual-inhibitory mechanism allows it to overcome resistance to first-generation FGFR inhibitors, particularly those involving gatekeeper mutations.^{[1][2]} **FIIN-3** achieves this by covalently targeting distinct cysteine residues within the ATP-binding pockets of both FGFR and EGFR.^[2] These application notes provide detailed protocols for the use of **FIIN-3** in cancer cell line research, including effective concentrations, cell viability assays, and methods to assess pathway inhibition.

Mechanism of Action

FIIN-3 is designed with a pyrimidyl urea core that provides the flexibility for its acrylamide substituent to form a covalent bond with a conserved cysteine residue in the P-loop of FGFRs.^[2] This irreversible binding potently inhibits FGFR signaling. Uniquely, **FIIN-3** can also form a covalent bond with a different cysteine residue in the ATP-binding pocket of EGFR, thereby inhibiting its signaling pathway as well.^[2] This dual-targeting capability makes **FIIN-3** a valuable tool for investigating cancers with aberrant signaling from either or both of these receptor tyrosine kinase families, and for studying mechanisms of acquired resistance.

Data Presentation: FIIN-3 In Vitro Activity

The following tables summarize the in vitro inhibitory activity of **FIIN-3** against various kinases and cancer cell lines.

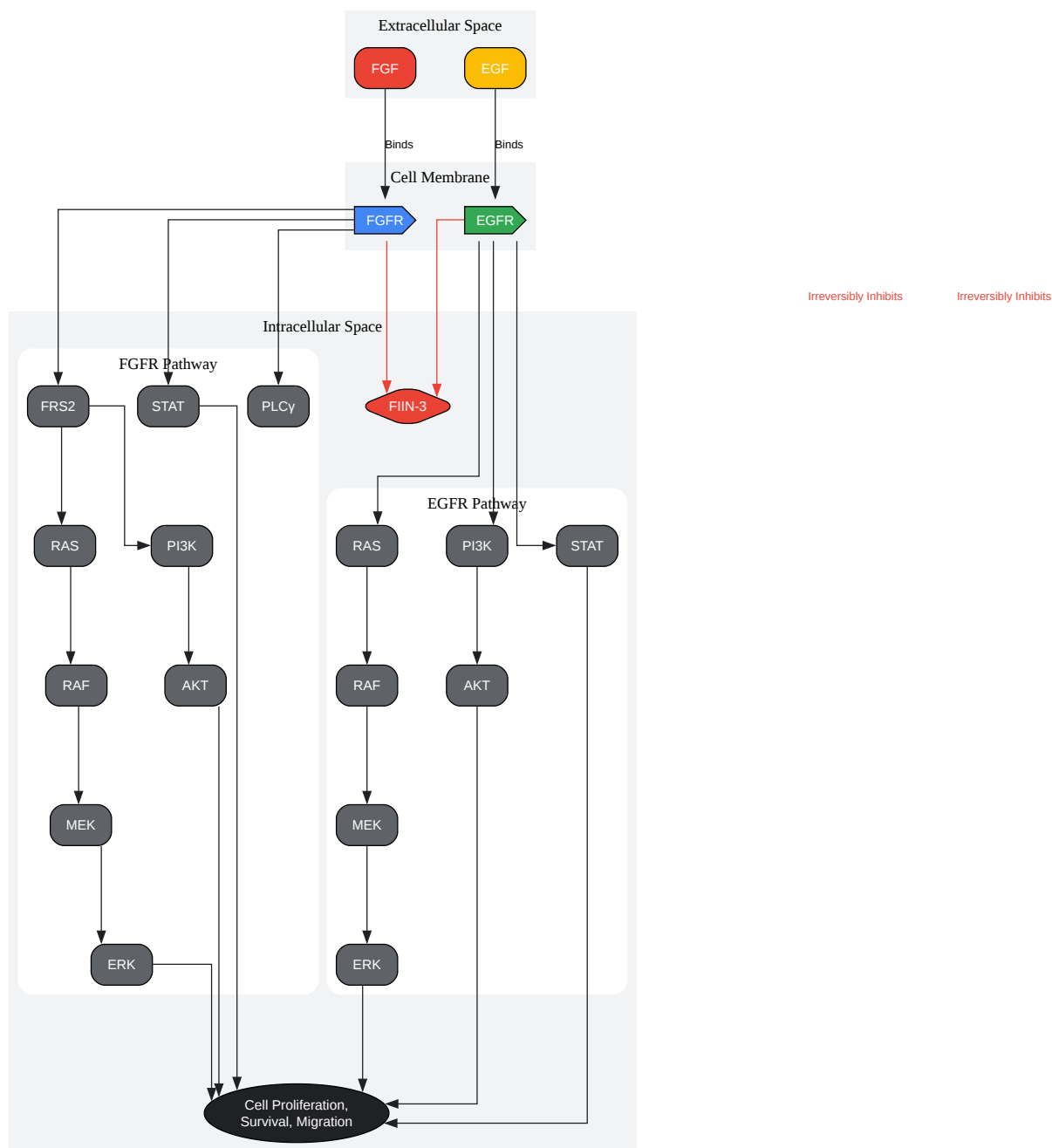
Table 1: **FIIN-3** Kinase Inhibitory Activity

Target	IC50 / EC50 (nM)	Assay Type	Reference
FGFR1	13.1	IC50	[3][4][5]
FGFR2	21	IC50	[3][4][5]
FGFR3	31.4	IC50	[3][4][5]
FGFR4	35.3	IC50	[3][4][5]
EGFR (Wild-Type)	43	EC50	[2]
EGFR L858R	17	EC50	[3]
EGFR L858R/T790M	231	EC50	[3]

Table 2: **FIIN-3** Anti-proliferative Activity in Cancer Cell Lines

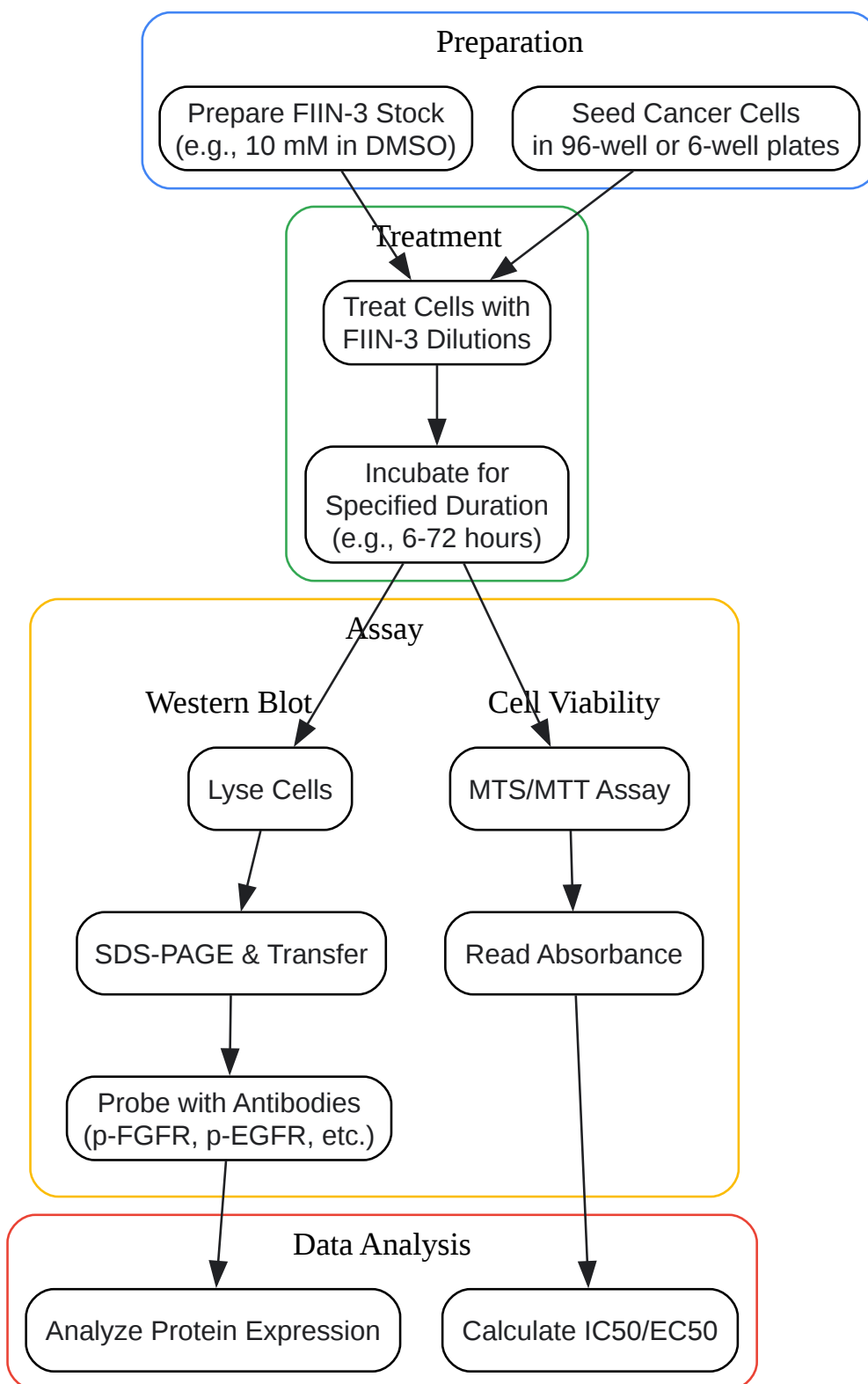
Cell Line	Cancer Type	Key Genetic Features	EC50 (nM)	Reference
Ba/F3	Pro-B	Tel-FGFR1 dependent	1-41 (range)	[2]
Ba/F3	Pro-B	Tel-FGFR2 dependent	1	[2]
Ba/F3	Pro-B	Tel-FGFR2 V564M (gatekeeper)	64	[2]
Ba/F3	Pro-B	EGFR vIII dependent	135	[2] [3]
A2780	Ovarian Carcinoma	FGFR4 dependent	Potent	[2]
4T1	Breast Cancer	Pan-FGFR dependent	Potent	[2]
H1581	Lung Cancer	FGFR1 amplification	Potent	
RT112	Bladder Cancer	FGFR3-TACC3 fusion	Potent	
SKOV-3	Ovarian Carcinoma	FGFR & EGFR amplification	499	

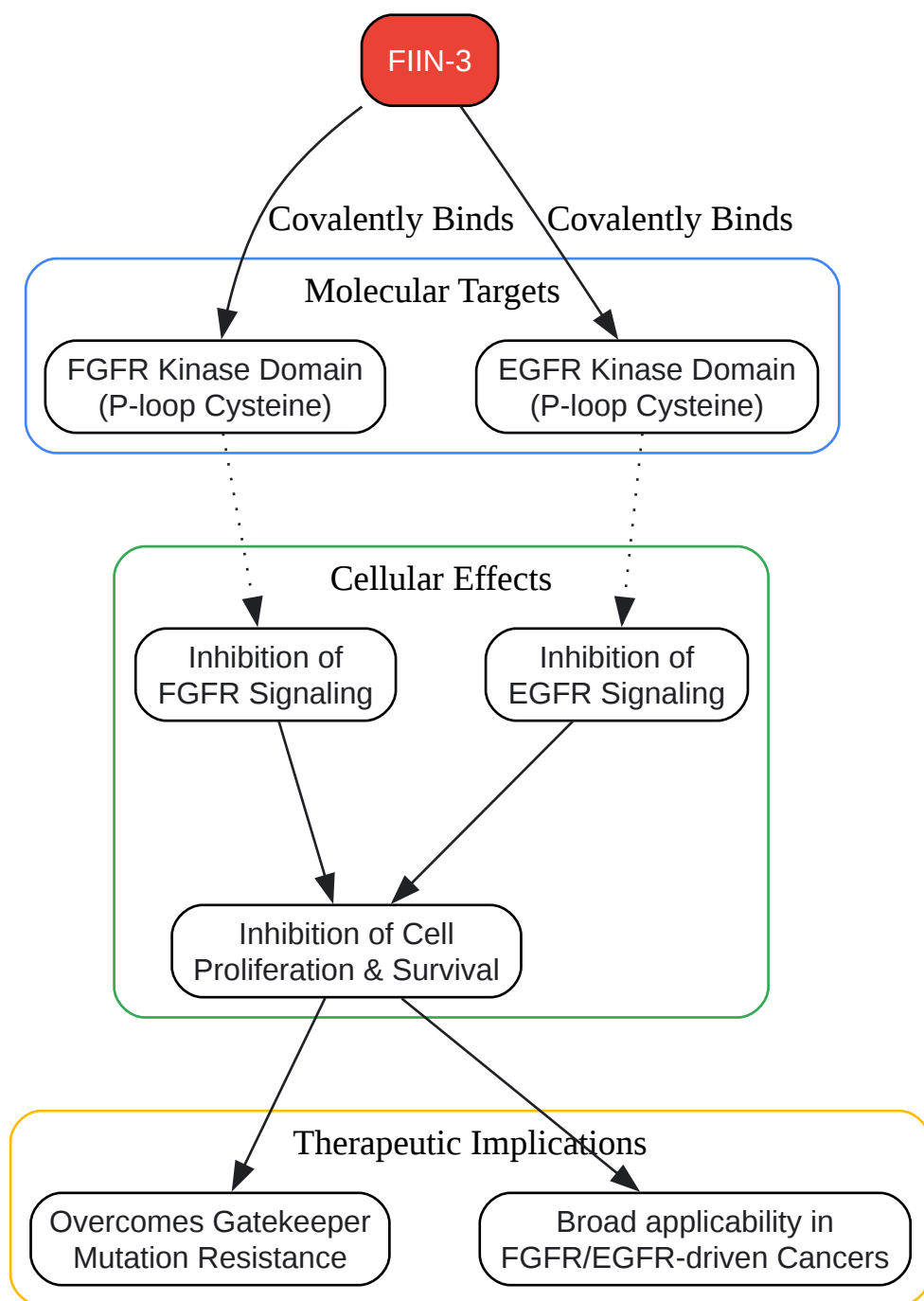
Signaling Pathway and Experimental Workflow Diagrams



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Caption: **FIIN-3** dual-inhibits FGFR and EGFR signaling pathways.





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